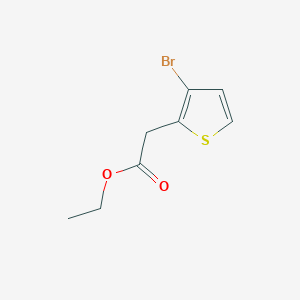
Ethyl 3-bromo-2-thiopheneacetate
Cat. No. B8612307
M. Wt: 249.13 g/mol
InChI Key: FWMFIKDZMILGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06184245B2
Procedure details


10% aqueous sodium hydroxide solution (100 ml) was added to this ester and stirring carried out for 14 hours at 50° C., after which ether extraction was carried out and unnecessary organic material eliminated. Next, acidification was performed with dilute hydrochloric acid and extraction carried out with dichloromethane. After drying, the solvent was distilled off and there was obtained 3-bromo-2-thiopheneacetic acid (4.7 g).


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][C:8]([O:10]CC)=[O:9]>[OH-].[Na+]>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][C:8]([OH:10])=[O:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(SC=C1)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
after which ether extraction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Next, acidification was performed with dilute hydrochloric acid and extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(SC=C1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
